1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine group, an isoxazole ring, and a hydroxypropyl moiety, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Mode of Action
For instance, it may undergo a [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition . This process involves the formation of one C–C bond and one C–N bond .
Result of Action
It is known that the compound can be used to synthesize a series of 1,2-dihydropyrrolo [3,4- b ]indol-3-ones . These compounds were successfully afforded in moderate to good yields .
Biochemical Analysis
Biochemical Properties
1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, including protein kinase CK2, which is known for its involvement in various cellular processes such as cell cycle regulation and apoptosis . The compound acts as an inhibitor of protein kinase CK2, thereby modulating its activity and influencing downstream signaling pathways. Additionally, it interacts with other biomolecules, such as nucleic acids and lipids, affecting their structure and function.
Molecular Mechanism
At the molecular level, 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of protein kinase CK2, inhibiting its activity and preventing the phosphorylation of target proteins . This inhibition disrupts various signaling pathways, leading to alterations in cellular processes. Additionally, the compound may interact with other enzymes and receptors, further modulating cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the isoxazole ring. One common method is the reaction of a suitable amine with a diketone under acidic conditions to form the isoxazole core
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxy group can be oxidized to a carbonyl group.
Reduction: : The morpholine ring can be reduced to a piperidine ring.
Substitution: : The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of piperidine derivatives.
Substitution: : Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Studied for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: : Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the morpholine group and the hydroxypropyl moiety. Similar compounds might include other isoxazole derivatives or compounds with similar functional groups. the exact structure and substituents can lead to different biological activities and applications.
List of Similar Compounds
Isoindole derivatives
Morpholine-containing compounds
Hydroxypropyl derivatives
Properties
IUPAC Name |
2-[(2S)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFVSMPWXAASIQ-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC[C@@H](CN3C(=O)C4=CC=CC=C4C3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726915 |
Source
|
Record name | 2-{(2S)-2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369969-44-7 |
Source
|
Record name | 2-{(2S)-2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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